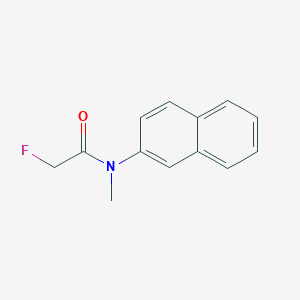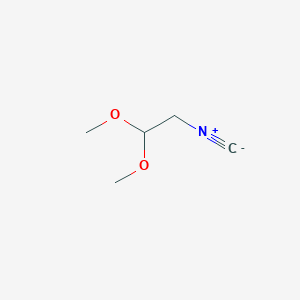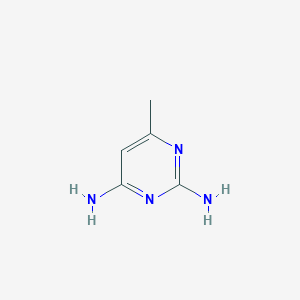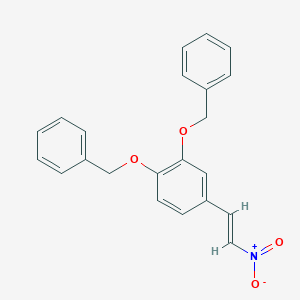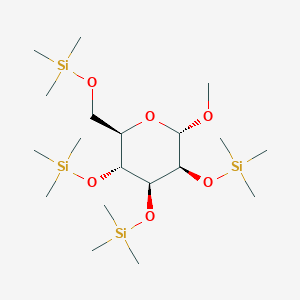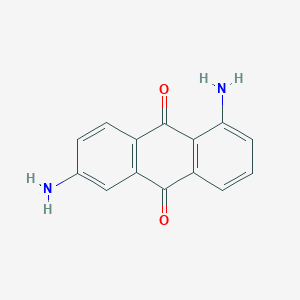
9,10-Anthracenedione, 1,6-diamino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,6-diamino- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as AQDA and is synthesized through a specific method.
作用机制
The mechanism of action of AQDA is not fully understood, but it is believed to be due to its ability to induce oxidative stress in cells. AQDA can generate reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. This damage can ultimately lead to cell death, making AQDA a potential candidate for cancer treatment.
生化和生理效应
AQDA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, AQDA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, further research is needed to fully understand the biochemical and physiological effects of AQDA.
实验室实验的优点和局限性
One of the significant advantages of AQDA is its ease of synthesis, making it readily available for laboratory experiments. Additionally, AQDA has been shown to have potent anticancer and antibacterial properties, making it a valuable compound for research. However, one of the limitations of AQDA is its potential toxicity, which needs to be carefully studied before its use in clinical applications.
未来方向
There are several future directions for the research of AQDA. One of the significant areas of research is the development of new cancer drugs based on AQDA's anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of AQDA and its potential applications in other fields such as antibacterial and antifungal agents. Further studies are also needed to determine the safety and toxicity of AQDA for clinical applications.
Conclusion:
In conclusion, AQDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AQDA has been shown to have anticancer and antibacterial properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of AQDA.
合成方法
AQDA is synthesized through a reaction between 9,10-anthracenedione and 1,6-diaminohexane. The reaction takes place in the presence of a catalyst, which helps in the formation of AQDA. The synthesis method of AQDA is a straightforward process and can be easily carried out in a laboratory setting.
科学研究应用
AQDA has various scientific research applications due to its unique properties. One of the significant applications of AQDA is in the field of cancer research. AQDA has been shown to have anticancer properties and can be used in the development of new cancer drugs. Additionally, AQDA has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
1758-64-1 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1,6-diamino- |
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
1,6-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,15-16H2 |
InChI 键 |
UDBLWRCGYSQDGK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N |
规范 SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N |
其他 CAS 编号 |
1758-64-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



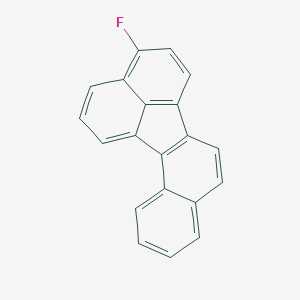
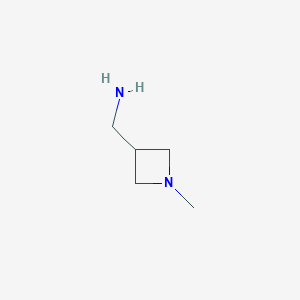
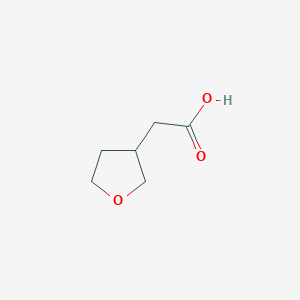
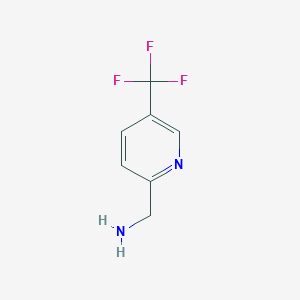
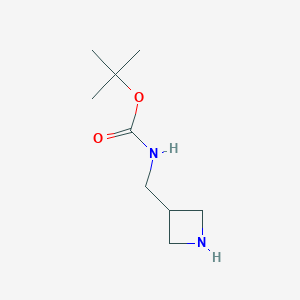
![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
